molecular formula C10H13BrN2O4 B555781 (S)-4-Nitrobenzyl 2-aminopropanoate hydrobromide CAS No. 10144-66-8

(S)-4-Nitrobenzyl 2-aminopropanoate hydrobromide

Cat. No.: B555781
CAS No.: 10144-66-8
M. Wt: 305.12 g/mol
InChI Key: FRFKXOAGURTONY-FJXQXJEOSA-N
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Description

(S)-4-Nitrobenzyl 2-aminopropanoate hydrobromide is a chiral compound that has garnered interest in various fields of scientific research due to its unique chemical properties. This compound is characterized by the presence of a nitrobenzyl group, an amino group, and a propanoate ester, making it a versatile molecule for various chemical reactions and applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Nitrobenzyl 2-aminopropanoate hydrobromide typically involves the esterification of (S)-2-aminopropanoic acid with 4-nitrobenzyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained. The resulting ester is then treated with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Nitrobenzyl 2-aminopropanoate hydrobromide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Reduction: Hydrolysis can be achieved using aqueous sodium hydroxide.

    Substitution: Nucleophilic substitution reactions often use alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of 4-aminobenzyl 2-aminopropanoate.

    Reduction: Formation of 2-aminopropanoic acid and 4-nitrobenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-4-Nitrobenzyl 2-aminopropanoate hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a biochemical probe in enzyme assays.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-4-bromobutyric acid hydrobromide: Similar in structure but with a bromine atom instead of a nitro group.

    (S)-Methyl-2-aminopropanoate hydrochloride: Similar ester structure but with a methyl group instead of a nitrobenzyl group.

Uniqueness

(S)-4-Nitrobenzyl 2-aminopropanoate hydrobromide is unique due to the presence of the nitrobenzyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and biochemical probes.

Properties

IUPAC Name

(4-nitrophenyl)methyl (2S)-2-aminopropanoate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4.BrH/c1-7(11)10(13)16-6-8-2-4-9(5-3-8)12(14)15;/h2-5,7H,6,11H2,1H3;1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRFKXOAGURTONY-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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